![molecular formula C10H20N2O6 B14730616 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid CAS No. 5616-21-7](/img/structure/B14730616.png)
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of glycine where both hydrogens attached to the nitrogen are substituted by a carboxymethyl group and a 2-hydroxyethyl group . This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include heating the mixture to reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts in aqueous solutions.
Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Chelation: Metal complexes of the compound.
Substitution: Derivatives with modified functional groups.
科学的研究の応用
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid is widely used in scientific research due to its chelating properties . Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to stabilize metal ions and prevent their interference in biological reactions.
Medicine: Investigated for its potential use in chelation therapy for the treatment of heavy metal poisoning.
Industry: Utilized in the formulation of detergents and cleaning agents to enhance their effectiveness by binding metal ions.
作用機序
The mechanism of action of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid involves the formation of stable chelate complexes with metal ions . The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ions need to be controlled or removed.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but a different structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with more binding sites, offering stronger chelation compared to 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between chelation strength and ease of synthesis. Its ability to form stable complexes with a variety of metal ions makes it versatile for different applications, from analytical chemistry to industrial formulations.
特性
CAS番号 |
5616-21-7 |
|---|---|
分子式 |
C10H20N2O6 |
分子量 |
264.28 g/mol |
IUPAC名 |
2-[2-[carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C10H20N2O6/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18/h13-14H,1-8H2,(H,15,16)(H,17,18) |
InChIキー |
NMGNCLBFQXIOGG-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCO)CC(=O)O)N(CCO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

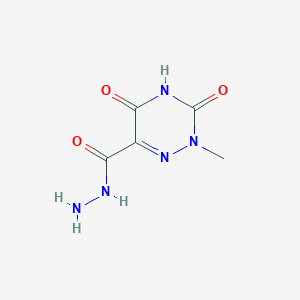
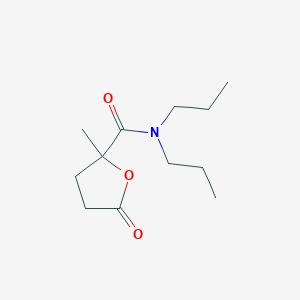

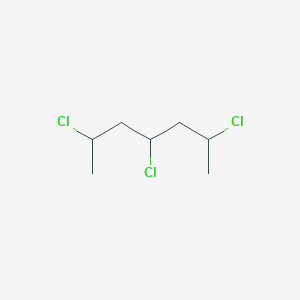
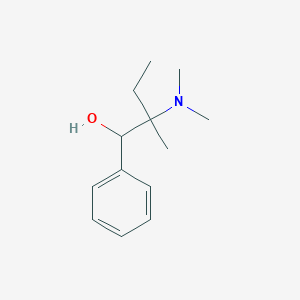


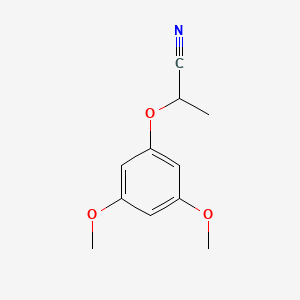

![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
